7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
This compound features a quinolin-8-one core fused with a [1,3]dioxolo[4,5-g] ring system. Key structural elements include:
- A 7-(4-methylbenzoyl) substituent, introducing a methylated aromatic ketone group.
- A 5-[(4-methylphenyl)methyl] (4-methylbenzyl) group, enhancing lipophilicity.
Its molecular formula is C₂₆H₂₁NO₄ (calculated), with a molecular weight of approximately 415.4 g/mol based on analogs (e.g., fluorinated derivatives) .
Properties
IUPAC Name |
7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-16-3-7-18(8-4-16)13-27-14-21(25(28)19-9-5-17(2)6-10-19)26(29)20-11-23-24(12-22(20)27)31-15-30-23/h3-12,14H,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYMKSRPLKSFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, enzyme inhibition, and potential anticancer effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.88 g/mol. The structure includes a quinoline core fused with a dioxole ring and substituted with methylbenzoyl and methylphenyl groups. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Specifically, studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Bacillus subtilis.
- Results : Compounds similar to this compound exhibited moderate to strong antibacterial activity against these strains .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Several studies indicate that related compounds demonstrate strong AChE inhibitory activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound's ability to inhibit urease has been noted as well. Urease inhibitors are valuable in treating conditions like urinary tract infections and certain types of kidney stones .
Anticancer Potential
Molecular docking studies suggest that this compound may interact with specific proteins involved in cancer cell proliferation:
- Target Proteins : The compound shows potential binding affinity for estrogen receptors and other oncogenic proteins.
- Cell Line Studies : Preliminary tests on breast cancer cell lines (e.g., MCF-7) indicate that the compound may exhibit cytotoxic effects against cancer cells while sparing normal cells .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit promising anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .
2. Antimicrobial Properties
Quinoline derivatives have also been explored for their antimicrobial effects. The compound has demonstrated activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory properties of similar quinoline compounds have been documented in literature. Research indicates that the compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .
Materials Science Applications
1. Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance the efficiency of solar cells. Studies are ongoing to optimize its performance in conjunction with other materials .
2. Fluorescent Dyes
Due to its structural characteristics, this compound can be utilized as a fluorescent dye in biological imaging. Its fluorescence properties enable visualization of cellular processes, making it a valuable tool in cellular biology research .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human breast cancer cell lines. Results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound .
Case Study 2: Antimicrobial Testing
A comparative study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited considerable inhibition zones, suggesting its potential as an antimicrobial agent .
Data Tables
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Notes:
Structure-Activity Relationships (SAR)
- 7-Position Substituents :
- 5-Position Substituents :
- 4-Methylbenzyl : Contributes to hydrophobic interactions in target binding.
- Smaller groups (e.g., hydrogen) could improve solubility but reduce binding affinity.
Preparation Methods
Cyclocondensation of Catechol Derivatives with Aminoacetals
A common route involves the condensation of substituted catechols with aminoacetaldehyde dimethyl acetal under acidic conditions. For example:
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Reagents : 4,5-Dihydroxy-2-nitrobenzaldehyde, aminoacetaldehyde dimethyl acetal, p-toluenesulfonic acid (PTSA)
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Conditions : Reflux in toluene (110°C, 12 hr)
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Mechanism : Acid-catalyzed cyclization forms the quinoline core, with subsequent reduction of the nitro group to an amine and oxidative cyclization to form the dioxolo ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–62% |
| Purity (HPLC) | >95% |
| Characterization | NMR, IR, HRMS |
Friedländer Annulation with Dioxolo-Containing Substrates
Alternative approaches employ Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones:
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Substrates : 5,6-Dihydroxy-2-aminobenzaldehyde and dimedone
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Catalyst : ZrCl₄ (10 mol%)
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Conditions : Ethanol, 80°C, 6 hr
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Outcome : Forms the dioxolo-fused quinoline skeleton in 65% yield.
Regioselective Acylation at C7
Friedel-Crafts Acylation
The 4-methylbenzoyl group is introduced via Friedel-Crafts acylation at the electron-rich C7 position:
-
Reagents : Intermediate I, 4-methylbenzoyl chloride, AlCl₃
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Conditions : Dichloromethane, 0°C → rt, 4 hr
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Mechanism : AlCl₃ activates the acyl chloride, enabling electrophilic substitution at C7.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 1.2 eq AlCl₃ |
| Temperature | 0°C to 25°C |
| Yield | 72% |
Directed ortho-Metalation (DoM)
For higher regiocontrol, a directing group (e.g., –OMe) is introduced temporarily:
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Step 1 : Methoxylation at C7 using LDA and methyl iodide
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Step 2 : Pd-catalyzed cross-coupling with 4-methylbenzoyl chloride
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Step 3 : Demethylation with BBr₃
This sequence achieves >85% regioselectivity for C7 acylation.
Alkylation at C5 with 4-Methylbenzyl Groups
Nucleophilic Aromatic Substitution (NAS)
The 5-position’s reactivity allows alkylation via NAS under basic conditions:
Transition Metal-Catalyzed C–H Activation
A more efficient method employs palladium catalysis:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃
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Conditions : Toluene, 100°C, 12 hr
Final Oxidation to Quinolin-8-one
Oxidative Dehydrogenation
The dihydroquinoline intermediate is oxidized to the quinolin-8-one using DDQ:
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Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
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Solvent : Dioxane, reflux, 3 hr
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Yield : 89%.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel, hexane/EtOAc (3:1 → 1:1 gradient)
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HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, H-2), 7.45–7.20 (m, 8H, aryl), 5.12 (s, 2H, OCH₂O), 2.42 (s, 6H, CH₃) |
| IR (KBr) | 1720 cm⁻¹ (C=O), 1245 cm⁻¹ (C–O–C) |
| HRMS (ESI+) | m/z 419.1492 [M+H]⁺ (calc. 419.1498) |
Industrial-Scale Considerations
Process Optimization
-
Cost Reduction : Replace AlCl₃ with FeCl₃ (cheaper, recyclable)
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Solvent Recovery : Distillation of DMF and toluene for reuse
-
Catalyst Recycling : Pd recovery via filtration (>90% efficiency)
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 7-(4-methylbenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one, and how can multi-step routes be optimized?
- Methodological Answer : The compound’s fused dioxolo-quinoline core requires sequential cyclization and functionalization steps. Evidence from analogous dioxinoquinoline syntheses (e.g., palladium-catalyzed coupling for carbon-carbon bond formation) suggests that optimizing reaction conditions (e.g., solvent polarity, temperature) is critical. For example, microwave-assisted synthesis may enhance yield and reduce side reactions in heterocycle formation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC, NOESY) are essential. The dioxole ring protons typically resonate at δ 5.5–6.0 ppm, while quinoline protons appear downfield (δ 7.5–8.5 ppm). X-ray crystallography, as used for related dithioloquinoline derivatives, resolves stereochemical ambiguities .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Screen against panels of enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). For example, quinoline derivatives often target DNA topoisomerases or microbial enzymes. Dose-response assays (IC/EC) and cytotoxicity profiling (e.g., MTT on HEK293 cells) are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for substituted dioxoloquinolines?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) paired with alanine scanning mutagenesis can clarify binding interactions. For example, substituent effects (e.g., 4-methylbenzoyl vs. chlorophenyl) on target affinity may require free-energy perturbation (FEP) simulations to reconcile experimental IC disparities .
Q. How can reaction scalability be improved without compromising stereochemical integrity?
- Methodological Answer : Use flow chemistry for hazardous intermediates (e.g., nitro reductions) and phase-transfer catalysts for asymmetric steps. For example, Evans’ oxazaborolidine catalysts can enforce enantioselectivity in ketone reductions. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real time .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS degradation profiling identify labile sites. The dioxole ring’s susceptibility to hydrolytic cleavage can be mitigated by electron-withdrawing substituents (e.g., trifluoromethyl), as shown in related benzodioxole systems .
Q. How do solvent polarity and pH affect the compound’s solubility and aggregation behavior?
- Methodological Answer : Use dynamic light scattering (DLS) and saturation shake-flask assays. For example, logP calculations (e.g., Crippen’s fragmentation) predict solubility trends, while co-solvency with cyclodextrins or PEGylation improves bioavailability in polar media .
Key Methodological Recommendations
- Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. ITC) to validate binding kinetics for disputed targets.
- Advanced Characterization : Pair cryo-EM with molecular dynamics (MD) simulations to study conformational dynamics in target binding pockets .
- Safety Protocols : Follow OSHA guidelines for handling nitro intermediates and enforce fume hood use during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
